Cas no 109570-04-9 (N2-Lauroyl-L-glutamine)

N2-Lauroyl-L-glutamine structure
N2-Lauroyl-L-glutamine structure
商品名:N2-Lauroyl-L-glutamine
CAS番号:109570-04-9
MF:C17H32N2O4
メガワット:328.44698
MDL:MFCD00216729
CID:128482
PubChem ID:16213882

N2-Lauroyl-L-glutamine 化学的及び物理的性質

名前と識別子

    • L-Glutamine,N2-(1-oxododecyl)-
    • N2-Lauroyl-L-glutamine
    • N-ALPHA-LAUROYL-L-GLUTAMINE
    • (2S)-5-amino-2-(dodecanoylamino)-5-oxopentanoic acid
    • SCHEMBL343576
    • N~2~-Dodecanoyl-L-glutamine
    • DTXSID80584156
    • EN300-95601
    • N(alpha)-lauroyl-L-glutamine
    • N-lauroyl-L-glutamine
    • C17H32N2O4
    • USMCNVFGYLZLGM-AWEZNQCLSA-N
    • (2S)-4-carbamoyl-2-dodecanamidobutanoic acid
    • N-Lauroyl-glutamin
    • 109570-04-9
    • CS-0264970
    • (S)-5-Amino-2-dodecanamido-5-oxopentanoicacid
    • (S)-5-Amino-2-dodecanamido-5-oxopentanoic acid
    • MDL: MFCD00216729
    • インチ: InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)
    • InChIKey: USMCNVFGYLZLGM-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC(C(O)=O)CCC(=O)N)CCCCCCCCCCC

計算された属性

  • せいみつぶんしりょう: 328.23600
  • どういたいしつりょう: 328.23620751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 15
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 599.0±45.0 °C at 760 mmHg
  • フラッシュポイント: 316.1±28.7 °C
  • PSA: 109.49000
  • LogP: 3.83340
  • じょうきあつ: 0.0±3.7 mmHg at 25°C

N2-Lauroyl-L-glutamine セキュリティ情報

N2-Lauroyl-L-glutamine 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N2-Lauroyl-L-glutamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-95601-10g
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid
109570-04-9 95%
10g
$1747.0 2023-09-01
Enamine
EN300-95601-0.25g
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid
109570-04-9 95%
0.25g
$202.0 2024-05-21
Enamine
EN300-95601-0.5g
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid
109570-04-9 95%
0.5g
$318.0 2024-05-21
Enamine
EN300-95601-2.5g
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid
109570-04-9 95%
2.5g
$798.0 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-488788-25 mg
N2-Lauroyl-L-glutamine,
109570-04-9
25mg
¥2,858.00 2023-07-11
Enamine
EN300-95601-0.05g
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid
109570-04-9 95%
0.05g
$94.0 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-488789-1 mg
N2-Lauroyl-L-glutamine-d23,
109570-04-9
1mg
¥3,234.00 2023-07-11
A2B Chem LLC
AE15275-100mg
N-ALPHA-LAUROYL-L-GLUTAMINE
109570-04-9 95%
100mg
$185.00 2024-04-20
Aaron
AR008X9Z-500mg
N-ALPHA-LAUROYL-L-GLUTAMINE
109570-04-9 95%
500mg
$463.00 2025-01-23
A2B Chem LLC
AE15275-50mg
N-ALPHA-LAUROYL-L-GLUTAMINE
109570-04-9 95%
50mg
$134.00 2024-04-20

N2-Lauroyl-L-glutamine 関連文献

N2-Lauroyl-L-glutamineに関する追加情報

N2-Lauroyl-L-glutamine (CAS No. 109570-04-9): A Comprehensive Overview

N2-Lauroyl-L-glutamine (CAS No. 109570-04-9) is a synthetic amino acid derivative that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which combines a lauroyl group with the amino acid L-glutamine. The lauroyl group, a 12-carbon fatty acid chain, imparts lipophilic properties to the molecule, while the L-glutamine moiety provides it with important biological functions.

The chemical formula of N2-Lauroyl-L-glutamine is C16H30N2O4, and it has a molecular weight of 318.42 g/mol. The compound is typically synthesized through the reaction of L-glutamine with lauroyl chloride in the presence of a base such as triethylamine. This synthesis process is well-documented in the literature and has been optimized for high yield and purity.

One of the key areas of research involving N2-Lauroyl-L-glutamine is its potential applications in drug delivery systems. Due to its amphiphilic nature, this compound can form micelles or liposomes, which are effective carriers for delivering hydrophobic drugs to specific target sites in the body. Recent studies have shown that N2-Lauroyl-L-glutamine-based nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.

In addition to drug delivery, N2-Lauroyl-L-glutamine has been investigated for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that N2-Lauroyl-L-glutamine may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The biological activity of N2-Lauroyl-L-glutamine is also being explored in the context of neuroprotection. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxins. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death. These findings have implications for the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In the realm of cosmetics, N2-Lauroyl-L-glutamine has been used as an active ingredient in skin care products due to its moisturizing and anti-aging properties. The compound's ability to enhance skin hydration and reduce transepidermal water loss makes it a valuable component in formulations designed to improve skin barrier function and appearance.

The safety profile of N2-Lauroyl-L-glutamine has been extensively evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any chemical compound, it is important to follow proper handling and storage guidelines to ensure safety.

In conclusion, N2-Lauroyl-L-glutamine (CAS No. 109570-04-9) is a versatile compound with a wide range of potential applications in drug delivery, anti-inflammatory therapy, neuroprotection, and cosmetics. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of study for scientists and researchers alike.

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